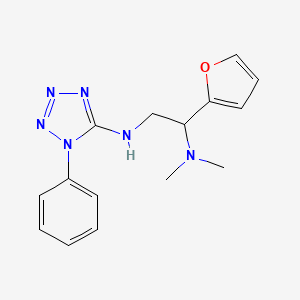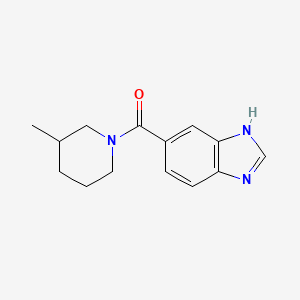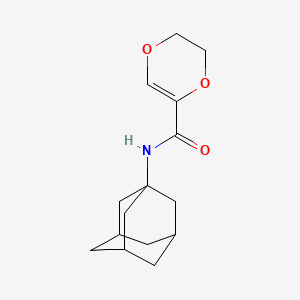
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases such as hypertension, inflammation, and pain.
Wirkmechanismus
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide blocks the activity of the enzyme calcineurin and the protein TRPV1. Calcineurin is involved in the regulation of blood pressure and inflammation by activating the transcription factor NFAT. This compound blocks the activation of NFAT by calcineurin, leading to a decrease in blood pressure and inflammation. TRPV1 is involved in the perception of pain by transmitting signals from the peripheral nerves to the central nervous system. This compound blocks the activity of TRPV1, leading to a decrease in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to decrease blood pressure and inflammation in animal models. This compound has also been found to decrease pain perception in animal models. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. The compound is not water-soluble, which can make it difficult to administer in certain experiments. This compound is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of research is the development of more water-soluble formulations of the compound, which would increase its usefulness in certain experiments. Another area of research is the development of more potent analogs of this compound, which would increase its effectiveness in treating diseases such as hypertension, inflammation, and pain. Finally, further studies are needed to fully understand the long-term effects of this compound on the body and its potential for use in human clinical trials.
Conclusion:
This compound is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of various diseases such as hypertension, inflammation, and pain. This compound blocks the activity of the enzyme calcineurin and the protein TRPV1, leading to a decrease in blood pressure, inflammation, and pain perception. The compound has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential of this compound for use in human clinical trials.
Synthesemethoden
The synthesis of N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of 1-adamantylamine with ethyl chloroformate followed by the reaction of the resulting product with 1,3-dioxolane-4-carboxylic acid. The final product is obtained by the reduction of the carboxylic acid to a carboxamide using sodium borohydride. The synthesis method has been extensively studied and optimized to obtain high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to be effective in the treatment of hypertension, inflammation, and pain. This compound has been shown to block the activity of the enzyme calcineurin, which is involved in the regulation of blood pressure and inflammation. The compound has also been found to block the activity of the protein TRPV1, which is involved in the perception of pain.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(13-9-18-1-2-19-13)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNBDQZVVUFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

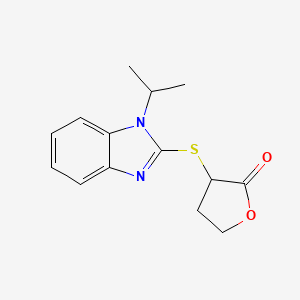
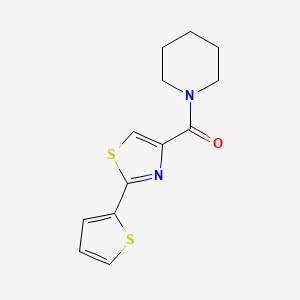
![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
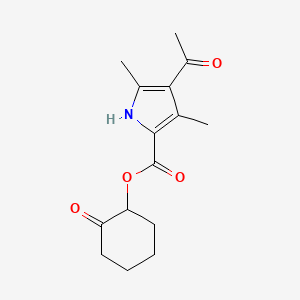
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)
![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)
